methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate is a compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a promising candidate for various scientific and industrial applications.
Preparation Methods
The synthesis of methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ . Industrial production methods often utilize microwave-assisted multi-component reactions under solvent-free conditions, which are environmentally friendly and efficient .
Chemical Reactions Analysis
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The active methylene group in the thiazolidine fragment is highly reactive towards electrophilic reagents, allowing for various substitution reactions. Common reagents used in these reactions include halogen-containing compounds, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazolo[3,2-a]pyrimidine derivatives.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can mimic purine structures, allowing it to bind effectively to biological targets . This binding can inhibit or modulate the activity of enzymes and receptors involved in various biological processes, leading to its observed biological effects.
Comparison with Similar Compounds
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate can be compared with other thiazolo[3,2-a]pyrimidine derivatives, such as:
- Methyl N-methyl-N-[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]-β-alaninate
- N-Methyl-N-[(3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]diphenylmethanaminium These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and reactivity. The unique combination of the thiazolo[3,2-a]pyrimidine core with the glycinate moiety in this compound contributes to its distinct properties and potential applications.
Biological Activity
Methyl N-[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]glycinate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties, along with relevant research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H8N2O4S
- CAS Number : 890092-78-1
- Molecular Weight : 210.21 g/mol
Antibacterial Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance:
Compound | MIC (mg/mL) | MBC (mg/mL) | Bacteria Tested |
---|---|---|---|
8 | 0.004 - 0.03 | 0.008 - 0.06 | En. cloacae, E. coli |
11 | 0.011 | 0.20 | P. aeruginosa |
12 | 0.015 | 0.30 | S. aureus |
The most active compound displayed an MIC of 0.004 mg/mL against Enterobacter cloacae, showcasing its potential as a lead compound for developing new antibacterial agents .
Antifungal Activity
The antifungal activity of this compound has also been explored:
Compound | MIC (mg/mL) | Fungi Tested |
---|---|---|
15 | 0.004 - 0.06 | T. viride, A. fumigatus |
Compound 15 exhibited excellent antifungal activity with an MIC in the range of 0.004 to 0.06 mg/mL against sensitive strains such as Trichoderma viride while being less effective against resistant strains like Aspergillus fumigatus .
Cytotoxic Activity
In addition to antimicrobial properties, the cytotoxic effects of thiazolo-pyrimidine derivatives have been documented in various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 12 |
MCF7 | 15 |
A549 | 10 |
These findings suggest that certain derivatives may act as potential anticancer agents by inducing apoptosis in cancer cells .
Mechanistic Insights
Docking studies have provided insights into the mechanism of action for these compounds:
- Target Interaction : The compounds are believed to interact with bacterial ribosomes and inhibit protein synthesis.
- Apoptotic Pathways : In cancer cells, they may activate caspase-dependent pathways leading to programmed cell death.
Case Studies
One notable study involved the synthesis and biological evaluation of this compound derivatives which demonstrated enhanced activity compared to traditional antibiotics such as ampicillin and streptomycin . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazolo-pyrimidine scaffold significantly influenced biological activity.
Properties
Molecular Formula |
C10H9N3O4S |
---|---|
Molecular Weight |
267.26 g/mol |
IUPAC Name |
methyl 2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]acetate |
InChI |
InChI=1S/C10H9N3O4S/c1-17-7(14)5-11-8(15)6-4-12-10-13(9(6)16)2-3-18-10/h2-4H,5H2,1H3,(H,11,15) |
InChI Key |
PLKGLXBFDDNJFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1=CN=C2N(C1=O)C=CS2 |
Origin of Product |
United States |
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